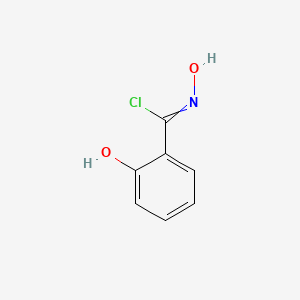

N,2-dihydroxybenzimidoyl chloride

Description

N,2-Dihydroxybenzimidoyl chloride is a benzimidazole derivative characterized by a hydroxyl group at the 2-position of the benzimidazole ring and an additional hydroxyl substituent on the imidoyl chloride moiety. This compound belongs to the broader class of imidoyl chlorides, which are reactive intermediates widely used in organic synthesis, particularly for constructing heterocyclic frameworks like benzimidazoles .

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

N,2-dihydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H6ClNO2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H |

InChI Key |

GXCBRLCYJQRWJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The most widely documented method involves the chlorination of hydroxyl-substituted benzaldehyde oximes using N-chlorosuccinimide (NCS) . This approach, adapted from the synthesis of 2-bromo-N,6-dihydroxybenzimidoyl chloride, proceeds via electrophilic substitution. The oxime substrate is treated with NCS in the presence of pyridine as a base, typically in anhydrous chloroform at 40°C (Scheme 1).

Mechanistic Insights :

-

Deprotonation : Pyridine deprotonates the oxime’s hydroxyl group, generating a nucleophilic oximate ion.

-

Electrophilic Attack : NCS delivers a chlorine atom to the α-carbon of the oxime, forming a transient N-chloro intermediate.

-

Rearrangement : A-shift eliminates succinimide, yielding the imidoyl chloride.

Optimization and Yields

-

Solvent Choice : Chloroform outperforms polar solvents (e.g., THF) by minimizing side reactions.

-

Stoichiometry : A 1:1 molar ratio of oxime to NCS ensures complete conversion, with excess NCS leading to over-chlorination.

-

Yield : Reported yields exceed 85% for substrates with electron-withdrawing groups (e.g., bromine).

Reimer-Tiemann Reaction Followed by Oxime Formation

Formylation of Phenolic Substrates

The Reimer-Tiemann reaction enables direct formylation of phenolic compounds, providing a pathway to 2-hydroxybenzaldehyde derivatives. For example, 3-bromophenol undergoes formylation with chloroform and aqueous NaOH to yield 2-bromo-6-hydroxybenzaldehyde (Scheme 2).

Oxime Synthesis and Subsequent Chlorination

The aldehyde intermediate is converted to its oxime using hydroxylamine hydrochloride under mildly acidic conditions. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) facilitates chlorination:

Key Steps :

-

Oxime Formation : Conducted in ethanol/water at 5°C to prevent hydrolysis.

-

Chlorination : SOCl₂ (1.2 equiv) in dichloromethane at reflux achieves complete conversion to N,2-dihydroxybenzimidoyl chloride within 4 hours.

Yield : This two-step sequence achieves an overall yield of 72–78%.

Direct Chlorination of Benzaldehyde Oximes with Thionyl Chloride

Patent-Based Methodology

A 2024 patent (WO2022218853A1) details a streamlined protocol using thionyl chloride as the chlorinating agent. Benzaldehyde oxime derivatives are refluxed in dichloromethane with 1.5 equivalents of SOCl₂, followed by solvent removal under reduced pressure (Scheme 3).

Advantages :

-

Operational Simplicity : No base required, simplifying purification.

-

Scalability : Demonstrated at multi-gram scales without yield loss.

Limitations :

-

Moisture-sensitive intermediates necessitate anhydrous conditions.

-

Electron-rich substrates (e.g., methoxy-substituted oximes) require longer reaction times (8–12 hours).

Comparative Analysis of Preparation Methods

Mechanistic and Practical Considerations

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate NCS-mediated chlorination but risk succinimide byproduct accumulation. Non-polar solvents (chloroform, dichloromethane) balance reactivity and purity.

Substituent Effects

Chemical Reactions Analysis

N,2-dihydroxybenzimidoyl chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

Scientific Research Applications

N,2-dihydroxybenzimidoyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,2-dihydroxybenzimidoyl chloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Key Research Findings

- Reactivity : Imidoyl chlorides (e.g., N,2-dihydroxybenzimidoyl chloride) exhibit higher reactivity in nucleophilic acyl substitutions compared to carboxamides or amines, making them versatile intermediates .

- Solubility : Hydroxylated derivatives like the target compound are less lipophilic than methylthio- or fluorine-substituted analogs (e.g., K-604), which may limit blood-brain barrier penetration but improve renal excretion .

- Stability : Dihydrochloride salts (e.g., K-604) offer enhanced shelf-life compared to free bases or neutral chlorides, though they require acidic conditions for solubility .

Q & A

Q. What are the optimal synthetic routes for N,2-dihydroxybenzimidoyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves modifying benzimidoyl chloride precursors with hydroxylamine derivatives. For example, N-hydroxy-2-methylbenzenecarboximidoyl chloride is synthesized via reaction of 2-methylbenzenecarboximidoyl chloride with hydroxylamine under controlled conditions (e.g., inert atmosphere, low temperature) to prevent side reactions . Alternative methods include using iodine and triphenylphosphine (Ph₃P) as dehydrating agents in a one-pot synthesis, which enhances efficiency and yield . Reaction optimization requires monitoring parameters like stoichiometry, solvent polarity, and temperature gradients.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing N,2-dihydroxybenzimidoyl chloride?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of hydroxy and imidoyl chloride groups by analyzing chemical shifts (e.g., hydroxy protons at δ 10–12 ppm) .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity, with silica gel plates and UV visualization .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for structural elucidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up N,2-dihydroxybenzimidoyl chloride synthesis?

Discrepancies in scaled-up yields often stem from:

- Kinetic vs. Thermodynamic Control : Small-scale reactions may favor kinetic products, while larger batches shift toward thermodynamic stability. Adjusting reaction time and temperature gradients can mitigate this .

- Purification Challenges : Column chromatography or recrystallization protocols optimized for small-scale may fail at larger volumes. Switching to fractional distillation or preparative HPLC improves recovery .

- Side Reactions : Hydrolysis of the imidoyl chloride group is a common issue. Using anhydrous solvents and molecular sieves minimizes moisture interference .

Q. What strategies exist for modifying the N,2-dihydroxybenzimidoyl chloride scaffold to enhance biological activity?

Structure-activity relationship (SAR) studies focus on:

- Functional Group Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzene ring enhances electrophilicity, potentially increasing reactivity in nucleophilic acyl substitutions .

- Heterocyclic Fusion : Adding dioxino or benzothiazole moieties (as seen in related compounds) improves metabolic stability and target binding .

- Bioisosteric Replacements : Replacing the hydroxy group with a methoxy or amino group balances solubility and membrane permeability .

Q. How can computational modeling guide the design of N,2-dihydroxybenzimidoyl chloride derivatives for specific targets?

- Docking Studies : Molecular docking with enzymes (e.g., hydrolases) predicts binding affinities and identifies key interaction residues. Software like AutoDock Vina or Schrödinger Suite is used .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

- DFT Calculations : Density Functional Theory (DFT) evaluates charge distribution and reaction mechanisms, aiding in predicting regioselectivity in substitutions .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing N,2-dihydroxybenzimidoyl chloride derivatives?

- Standardized Reaction Logs : Document exact reagent grades (e.g., anhydrous hydroxylamine hydrochloride), solvent batch purity, and humidity levels during synthesis .

- Cross-Validation : Compare NMR data with published spectra of analogous compounds (e.g., 4-Chloro-2-hydroxybenzoyl chloride) to confirm structural integrity .

- Batch Consistency Testing : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity across batches .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity data in N,2-dihydroxybenzimidoyl chloride studies?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) can skew results. Replicate studies in standardized models .

- Metabolic Interference : Test for prodrug activation by including liver microsome stability assays to rule out false negatives .

- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to evaluate significance thresholds in dose-response curves .

Ethical and Safety Guidelines

Q. What safety protocols are essential when handling N,2-dihydroxybenzimidoyl chloride in the lab?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and face shields to prevent skin/eye contact with corrosive imidoyl chloride .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.